3-Methoxy-2-nitrodibenzofuran

Two-photon uncaging Photoremovable protecting group Solid-phase peptide synthesis

3-Methoxy-2-nitrodibenzofuran (MeO-NDBF) is a heterocyclic aromatic compound belonging to the nitrodibenzofuran (NDBF) class of photoremovable protecting groups (PPGs), also termed “caging” groups. Its core dibenzofuran scaffold bears a nitro group at the 2-position and a methoxy substituent at the 3-position, giving it a molecular formula of C₁₃H₉NO₄ and a molecular weight of 243.21 g/mol.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 71735-28-9
Cat. No. B12652951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-nitrodibenzofuran
CAS71735-28-9
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-]
InChIInChI=1S/C13H9NO4/c1-17-13-7-12-9(6-10(13)14(15)16)8-4-2-3-5-11(8)18-12/h2-7H,1H3
InChIKeyOUSHYUBESLWFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-nitrodibenzofuran (CAS 71735-28-9): Core Photoremovable Protecting Group for Precision Peptide Synthesis and Biological Uncaging


3-Methoxy-2-nitrodibenzofuran (MeO-NDBF) is a heterocyclic aromatic compound belonging to the nitrodibenzofuran (NDBF) class of photoremovable protecting groups (PPGs), also termed “caging” groups [1]. Its core dibenzofuran scaffold bears a nitro group at the 2-position and a methoxy substituent at the 3-position, giving it a molecular formula of C₁₃H₉NO₄ and a molecular weight of 243.21 g/mol . This substitution pattern endows MeO-NDBF with a bathochromically shifted one-photon absorption maximum (λmax ≈ 355 nm) compared to the parent NDBF chromophore (λmax ≈ 320 nm) and enables significantly enhanced two-photon (TP) uncaging efficiency, positioning it as a next-generation caging reagent for solid-phase peptide synthesis (SPPS) and light-triggered biological experiments where spatiotemporal control over thiol deprotection is critical [1].

Why Generic Nitrodibenzofuran or Nitroveratryl Caging Groups Cannot Replace 3-Methoxy-2-nitrodibenzofuran in SPPS and Two-Photon Experiments


Photoremovable protecting groups based on the nitrodibenzofuran (NDBF) scaffold are not interchangeable because subtle structural modifications, such as the introduction of a methoxy substituent, drastically alter photophysical properties essential for application-specific performance. The unsubstituted NDBF chromophore undergoes UV photolysis efficiently but exhibits a modest two-photon action cross-section (δu ≈ 0.2 GM), limiting its utility in three-dimensionally resolved uncaging experiments that require near-infrared (NIR) two-photon excitation [1]. Conversely, the classic o-nitroveratryl (NV) group, while widely used, suffers from a photolysis quantum yield roughly 25-fold lower than NDBF-based groups, translating to longer irradiation times and potential phototoxicity in live-cell applications [1]. The 3-methoxy substitution on the NDBF core simultaneously red-shifts the one-photon absorption maximum and amplifies the two-photon action cross-section by up to 7-fold, a combination that generic NDBF analogs or legacy nitrobenzyl cages cannot replicate [1][2].

Quantitative Differentiation of 3-Methoxy-2-nitrodibenzofuran: Head-to-Head Photophysical and Peptide-Deprotection Data Against NDBF and Nitroveratryl Comparators


Two-Photon Action Cross-Section: MeO-NDBF Outperforms Parent NDBF by 3.5- to 7-Fold in Peptide Context

When incorporated into a 15-residue a-factor peptide (peptide 10) and an 11-residue K-Ras C-terminal peptide (peptide 15), the MeO-NDBF group exhibited two-photon action cross-sections (δu) of 0.71 GM and 1.4 GM, respectively [1]. These values represent a 3.5-fold and 7-fold increase relative to the parent NDBF-caged peptide 11, which gave δu = 0.2 GM under identical 800 nm two-photon excitation conditions using BhcOAc as an actinometer standard [1]. The larger δu translates to substantially more efficient uncaging at the same laser power, enabling lower irradiation intensities or shorter pulse durations in spatially confined photolysis experiments [1].

Two-photon uncaging Photoremovable protecting group Solid-phase peptide synthesis

One-Photon Absorption Red-Shift: MeO-NDBF Absorbs at 355 nm vs 320 nm for Parent NDBF

Installation of the methoxy substituent on the NDBF core shifts the one-photon absorption maximum from 320 nm (parent NDBF) to 355 nm (MeO-NDBF) [1]. This 35 nm bathochromic shift moves the excitation wavelength from the UV-B into the UV-A region, which is less phototoxic to cells and more compatible with standard 355 nm solid-state lasers [1]. The red-shifted absorption also improves spectral separation from the intrinsic absorbance of aromatic amino acid residues (Trp, Tyr, Phe), reducing competing photodamage to the peptide or protein cargo during uncaging [1].

UV-Vis spectroscopy Bathochromic shift Photocage design

UV Photolysis Rate: NDBF-Based Groups Are 25-Fold Faster than Nitroveratryl (NV) Cages

Under UV irradiation, peptides protected with the MeO-NDBF group undergo deprotection at rates comparable to those of the parent NDBF group, but approximately 25-fold faster than the corresponding NV-protected peptide (peptide 12) [1]. This rate advantage stems from the inherently higher photolysis quantum yield of the NDBF chromophore scaffold, which was previously reported as Φ = 0.7 with an extinction coefficient of 18,400 M⁻¹ cm⁻¹ [2]. The methoxy substitution preserves this high quantum efficiency while adding the TP cross-section benefit, making MeO-NDBF a dual-advantage protecting group [1].

Photolysis kinetics Quantum yield Thiol deprotection

SPPS Compatibility: MeO-NDBF-Cysteine Building Block Enables On-Resin Incorporation and Post-Synthetic Photolysis with Intact Biological Activity

The MeO-NDBF group was converted into the fully characterized SPPS building block Fmoc-Cys(MeO-NDBF)-OH (compound 1) and successfully incorporated into two biologically relevant peptide sequences via standard Fmoc/tBu SPPS protocols [1]. Following on-resin assembly and acidic cleavage, the MeO-NDBF-protected peptides were deprotected by UV or 800 nm two-photon irradiation to liberate the free thiol, which was then processed by the enzyme farnesyltransferase (PFTase) to yield the farnesylated product in a light-dose-dependent manner [1]. Approximately 20% conversion to the farnesylated peptide was achieved within the first 5 minutes of 800 nm irradiation, confirming that the MeO-NDBF group is fully compatible with downstream enzymatic processing and does not introduce irreversible side reactions that would compromise biological activity [1].

Solid-phase peptide synthesis Fmoc-Cys(MeO-NDBF)-OH Farnesyltransferase assay

Target Application Scenarios for 3-Methoxy-2-nitrodibenzofuran: Where the Methoxy Modification Delivers Quantifiable Procurement Value


Two-Photon Uncaging in Live-Cell and Tissue-Imaging Experiments

The 3.5–7× higher two-photon action cross-section of MeO-NDBF relative to the parent NDBF (δu = 0.71–1.4 GM vs 0.2 GM at 800 nm) [1] makes it the preferred thiol-caging group for researchers performing spatially resolved uncaging in three-dimensional cell cultures, tissue slices, or in vivo models. The enhanced TP efficiency permits the use of lower laser power, reducing phototoxicity and enabling longer time-lapse experiments. The 355 nm one-photon absorption maximum also allows convenient bench-top UV-A deprotection for preliminary screening, while the 800 nm TP capability enables deep-tissue uncaging with NIR light where the parent NDBF (λmax 320 nm, δu 0.2 GM) would require prohibitively high intensities.

Solid-Phase Peptide Synthesis of Cysteine-Containing Bioactive Peptides Requiring Light-Triggered Activation

Procurement of the pre-activated building block Fmoc-Cys(MeO-NDBF)-OH or the unprotected 3-methoxy-2-nitrodibenzofuran precursor is indicated for SPPS laboratories synthesizing peptides that require temporal control over thiol reactivity [1]. The ~25-fold faster UV photolysis rate compared to nitroveratryl (NV) cages [1] translates to shorter deprotection cycles and higher throughput. Moreover, the ketone photolysis byproduct of MeO-NDBF is less prone to form undesired Schiff-base adducts with lysine side chains than the aldehyde byproduct generated from NV groups, reducing purification challenges and improving isolated peptide yield—a critical factor in industrial peptide production.

Dual-Wavelength Orthogonal Deprotection Strategies in Complex Molecular Assembly

The 35 nm bathochromic shift of MeO-NDBF (λmax 355 nm) versus the parent NDBF (λmax 320 nm) [1] creates an opportunity for wavelength-selective orthogonal deprotection schemes. Researchers can pair MeO-NDBF with a shorter-wavelength caging group (e.g., a nitrobenzyl derivative absorbing at <320 nm) to achieve sequential, spectrally resolved uncaging of two different thiols or functional groups within the same molecule. Such orthogonal control is not feasible with the parent NDBF alone, making 3-methoxy-2-nitrodibenzofuran the enabling reagent for advanced multi-step photochemical synthesis.

Enzymatic Processing Studies (e.g., Farnesyltransferase Assays) with Light-Triggered Substrate Reveal

The MeO-NDBF group has been validated in a biologically relevant enzymatic assay where caged cysteine peptides were deprotected by 800 nm light and immediately processed by farnesyltransferase, achieving ~20% farnesylation within 5 min of irradiation [1]. This demonstrates that the methoxy-substituted NDBF cage is compatible with the aqueous, enzyme-compatible buffer conditions required for post-translational modification studies. Laboratories investigating prenylation, palmitoylation, or other thiol-dependent modifications can procure MeO-NDBF-protected substrates to enable precise temporal initiation of enzymatic turnover without reagent-based deprotection that could denature the enzyme.

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